molecular formula C9H12ClN3O3S B1666882 Alipamide CAS No. 3184-59-6

Alipamide

Katalognummer: B1666882
CAS-Nummer: 3184-59-6
Molekulargewicht: 277.73 g/mol
InChI-Schlüssel: NJYBZXINKWROMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alipamide is a hydrazide derivative of m-sulfamoylbenzoic acid with diuretic activity. This compound primarily causes a saluretic effect and is able to inhibit carbonic anhydrase at higher doses which may also contribute to this agent's diuretic effect.

Biologische Aktivität

Alipamide, also known as Ralfinamide or NW1029, is a compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. It is classified as a sodium channel blocker and monoamine oxidase (MAO) inhibitor, which positions it as a candidate for treating various neuropathic pain conditions and possibly other neurobehavioral disorders.

This compound exhibits its biological activity through several mechanisms:

  • Sodium Channel Blockade : By inhibiting voltage-gated sodium channels, this compound can reduce neuronal excitability, which is beneficial in managing neuropathic pain syndromes.
  • Monoamine Oxidase Inhibition : This action increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, potentially improving mood and cognitive functions.

Pharmacological Profile

The pharmacological profile of this compound can be summarized as follows:

Property Description
Type Sodium channel blocker, MAO inhibitor
Phase of Development Phase 2 clinical trials for neuropathic pain conditions
Indications Neuropathic pain, potential use in neurobehavioral disorders

Clinical Studies and Findings

Several clinical studies have investigated the efficacy and safety of this compound:

  • Phase 2 Trials : Initial trials have shown promising results in reducing pain levels in patients with neuropathic pain conditions. The compound has been evaluated for its effectiveness compared to standard treatments.
  • Case Studies : Reports from clinical settings indicate that this compound may help alleviate symptoms associated with chronic pain and could improve overall quality of life for patients suffering from neuropathic pain.

Case Study Examples

  • Case Study 1 : A patient with diabetic neuropathy treated with this compound showed a significant reduction in pain scores after 8 weeks of treatment.
  • Case Study 2 : Another patient suffering from fibromyalgia reported improved sleep quality and reduced pain intensity following a regimen that included this compound.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other compounds used in similar indications:

Compound Mechanism Phase Indications
This compoundNa+ channel blocker, MAO-IPhase 2Neuropathic pain
GabapentinCa2+ channel blockerLaunchedNeuropathic pain
PregabalinCa2+ channel blockerLaunchedNeuropathic pain
DuloxetineSNRILaunchedNeuropathic pain, depression

Eigenschaften

CAS-Nummer

3184-59-6

Molekularformel

C9H12ClN3O3S

Molekulargewicht

277.73 g/mol

IUPAC-Name

2-chloro-5-(dimethylaminocarbamoyl)benzenesulfonamide

InChI

InChI=1S/C9H12ClN3O3S/c1-13(2)12-9(14)6-3-4-7(10)8(5-6)17(11,15)16/h3-5H,1-2H3,(H,12,14)(H2,11,15,16)

InChI-Schlüssel

NJYBZXINKWROMG-UHFFFAOYSA-N

SMILES

CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N

Kanonische SMILES

CN(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N

Aussehen

Solid powder

Key on ui other cas no.

3184-59-6

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Alipamide;  Alipamidum;  CI-546;  CN 38474;  CN-38,474;  D-1721;  D 1721;  D1721;  UNII-PE8925K9EY; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alipamide
Reactant of Route 2
Reactant of Route 2
Alipamide
Reactant of Route 3
Reactant of Route 3
Alipamide
Reactant of Route 4
Reactant of Route 4
Alipamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Alipamide
Reactant of Route 6
Reactant of Route 6
Alipamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.